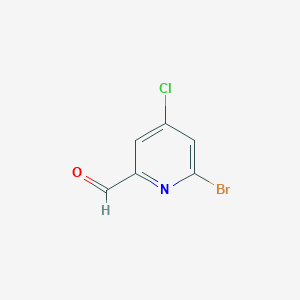

6-Bromo-4-chloropicolinaldehyde

Overview

Description

6-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is used in various industrial and pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloropicolinaldehyde consists of a picolinaldehyde core with bromine and chlorine substituents . Further structural analysis would require more specific data such as X-ray diffraction or NMR spectroscopy results.Physical And Chemical Properties Analysis

6-Bromo-4-chloropicolinaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Catalytic Applications : A study by Khazaei et al. (2014) discusses the use of a N-bromo sulfonamide reagent, related to 6-Bromo-4-chloropicolinaldehyde, as a catalyst for the synthesis of bis(pyrazol-5-ols) via a one-pot pseudo five-component condensation reaction. This methodology offers several advantages such as the use of non-toxic materials, high yields, and clean workup, showcasing the potential of bromo-chloro compounds in catalysis (Khazaei et al., 2014).

Computational Chemistry Studies : Erdogan and Erdoğan (2019) conducted a computational study investigating the reactions between imidazole and various bromo-aryl ethanones, including compounds related to 6-Bromo-4-chloropicolinaldehyde. Their Density Functional Theory (DFT) calculations provided insights into the chemical species involved, demonstrating the importance of such bromo-chloro compounds in theoretical and computational chemistry (Erdogan & Erdoğan, 2019).

Organic Synthesis and Reaction Mechanisms : Forbes et al. (1967) explored the reactions of 2-halogenotropones, which are structurally related to 6-Bromo-4-chloropicolinaldehyde. Their work provides insights into the mechanism of the formation of aldehydes from these compounds, contributing to the understanding of reaction pathways in organic chemistry (Forbes et al., 1967).

Photolabile Protecting Groups : Lu et al. (2003) discussed the use of a compound similar to 6-Bromo-4-chloropicolinaldehyde as a photoremovable protecting group for aldehydes and ketones. This study highlights the potential of bromo-chloro compounds in the development of novel protecting groups in organic synthesis (Lu et al., 2003).

Electrochemical Studies : Kádár et al. (2001) investigated the electrochemical oxidation of various bromoanilines, which are related to 6-Bromo-4-chloropicolinaldehyde. This research contributes to the understanding of electrochemical processes involving bromo-chloro compounds, with potential applications in electrochemistry and materials science (Kádár et al., 2001).

Safety and Hazards

properties

IUPAC Name |

6-bromo-4-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUXYKCKMQKLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloropicolinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)

![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)